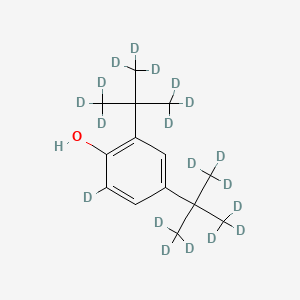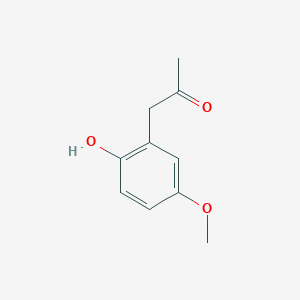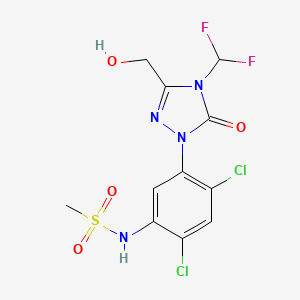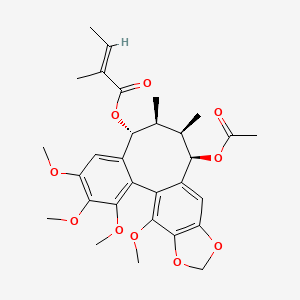
Ananolignan L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ananolignan L is a lignan with a dibenzocyclooctadiene skeleton, isolated from the plant Kadsura ananosma . Lignans are a group of natural products derived from the oxidative coupling of two C6–C3 units. They are known for their diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lignans, including ananolignan L, involves complex organic reactions. One common method is the oxidative coupling of phenylpropane units. Specific synthetic routes for this compound are not widely documented, but general lignan synthesis involves steps like diastereoselective reductions and acetylation .
Industrial Production Methods: Industrial production of lignans typically involves extraction from plant sources, followed by purification processes. For this compound, seeds of Kadsura ananosma are used, and the compound is extracted using solvents like aqueous acetone .
Analyse Chemischer Reaktionen
Types of Reactions: Ananolignan L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan structure.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Functional groups on the lignan can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Ananolignan L has shown promising applications in various fields:
Chemistry: Used as a model compound for studying lignan synthesis and reactions.
Medicine: Potential use in developing treatments for oxidative stress-related conditions.
Industry: Could be used in the development of natural antioxidants and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of ananolignan L involves its interaction with molecular targets and pathways related to oxidative stress and neuroprotection. It acts as a neuroprotective agent by mitigating oxidative damage in neuronal cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of antioxidant defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ananolignan L is unique among lignans due to its specific dibenzocyclooctadiene structure. Similar compounds include:
Ananolignan F: Another lignan with neuroprotective properties.
Sesquilignans: Lignans with a different structural framework but similar biological activities.
Neolignans: Compounds derived from lignans with varied structures and functions.
Eigenschaften
Molekularformel |
C30H36O10 |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10+/t15-,16+,24-,25-/m1/s1 |
InChI-Schlüssel |
HIGLJZHMTBHEQS-ULEIZWEFSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
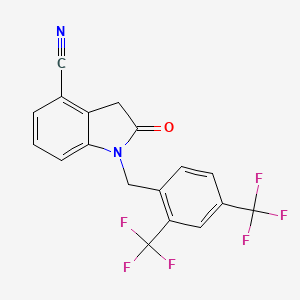
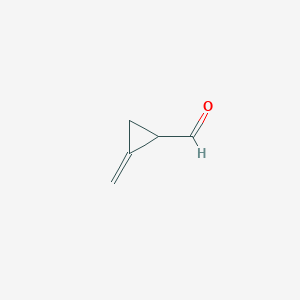

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
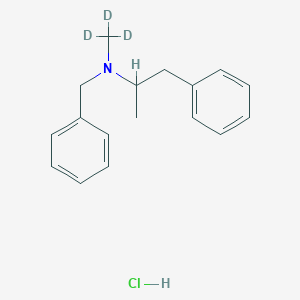
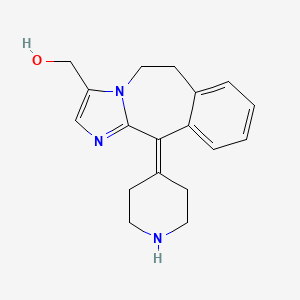
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
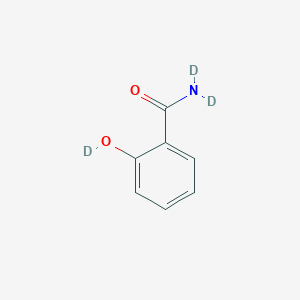

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
